molecular formula C5H11ClF3N B1455965 (2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride CAS No. 1389320-33-5

(2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride

Cat. No.: B1455965
CAS No.: 1389320-33-5
M. Wt: 177.59 g/mol
InChI Key: WBDZKNFDWWBZJN-WCCKRBBISA-N
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Description

(2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride is a useful research compound. Its molecular formula is C5H11ClF3N and its molecular weight is 177.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2S)-1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride is an organic compound characterized by a trifluoromethyl group attached to a butan-2-amine backbone. This structural feature significantly influences its chemical properties and biological interactions. Research into its biological activity has revealed potential applications in pharmacology and biochemistry.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with lipid membranes and proteins. This characteristic is crucial for its biological activity, as it can influence enzyme activity and receptor binding.

The mechanism by which this compound exerts its effects involves several key interactions:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with various biomolecules.
  • Ionic Interactions : The compound can engage in ionic interactions due to its charged amine group.
  • Enhanced Reactivity : The trifluoromethyl group increases the compound's reactivity, potentially affecting metabolic pathways and signaling mechanisms in cells.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Enzyme Interaction : Studies suggest that the compound may influence the activity of certain enzymes, although specific targets remain under investigation.
  • Receptor Binding : Preliminary findings indicate potential binding affinities with various receptors, which could lead to therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionModulates enzyme activity; specific targets under study
Receptor BindingPotential binding to various receptors
LipophilicityEnhanced membrane interaction due to trifluoromethyl group

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products suitable for biological testing.

Table 2: Synthesis Overview

StepDescription
Starting MaterialsAppropriate amines and trifluoromethyl reagents
Reaction ConditionsControlled temperature and pressure
YieldHigh purity yields suitable for biological assays

Properties

IUPAC Name

(2S)-1,1,1-trifluoro-3-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDZKNFDWWBZJN-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389320-33-5
Record name (2S)-1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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